
1-phenethyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenethyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea, also known as PZI, is a small molecule that has been widely studied for its potential therapeutic applications. PZI belongs to the class of urea derivatives and has been shown to have significant effects on various biological processes.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Applications
The synthesis of new heterocyclic compounds, including those with sulfonamido moieties, has been explored for their potential as antibacterial agents. Such compounds have been shown to possess significant antibacterial activity against various strains, highlighting the potential of 1-phenethyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea derivatives in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013). Additionally, the antimicrobial activity of pyrazolopyridines and their derivatives has been documented, suggesting their utility in combating microbial resistance, with some compounds exhibiting significant activity against liver and breast cancer cell lines as well as bacterial strains (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Anticancer Potential
Research on (imidazo[1,2-a]pyrazin-6-yl)ureas has identified compounds with promising antiproliferative effects against non-small cell lung cancer cell lines, suggesting a potential pathway for the reactivation of p53 mutants in such cancers (Bazin, Rousseau, Marhadour, Tomasoni, Évenou, Piessard, Vaisberg, Ruchaud, Bach, Roussakis, & Marchand, 2016). This indicates a broader application of urea derivatives in cancer therapy, particularly targeting p53 in lung cancers.
Plant Physiology and Agriculture
Compounds related to 1-phenethyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea, such as pyrazinamide derivatives, have been found to block ethylene biosynthesis in plants. Ethylene is a critical hormone in the ripening process of fruits and the senescence of flowers. Inhibitors of ethylene biosynthesis, such as pyrazinamide and its derivatives, offer a novel approach to extending the shelf life of agricultural products and reducing post-harvest losses (Sun, Li, He, Ji, Xia, Wang, Du, Li, Raikhel, Xiao, & Guo, 2017).
Rheology and Material Science
The study of urea and its derivatives has also extended into the field of material science, particularly in the modulation of rheological properties of hydrogels. Research demonstrates that the morphology and rheology of hydrogels can be finely tuned through the manipulation of anions, suggesting applications in material science and engineering for developing materials with specific physical properties (Lloyd & Steed, 2011).
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c25-18(22-7-6-15-4-2-1-3-5-15)23-11-13-24-12-10-21-17(24)16-14-19-8-9-20-16/h1-5,8-10,12,14H,6-7,11,13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJRVNQOLYBKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2857671.png)
![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2857672.png)
![{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B2857673.png)
![7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2857675.png)
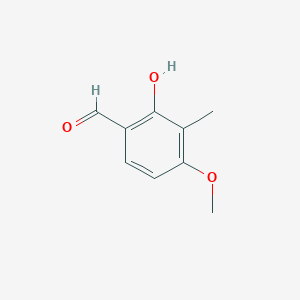
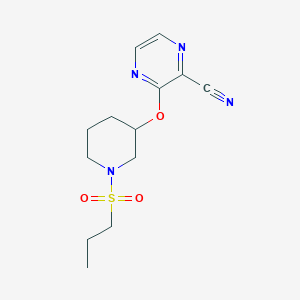
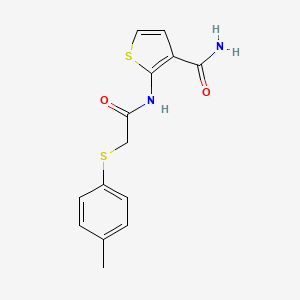
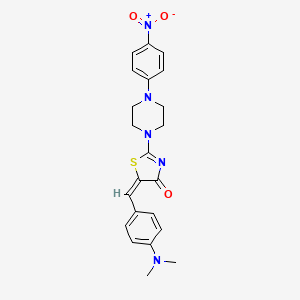
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-tosylacetamide hydrochloride](/img/structure/B2857681.png)
![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(2-methoxyphenyl)methanone](/img/structure/B2857682.png)
![N-(2-chlorobenzyl)-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2857689.png)
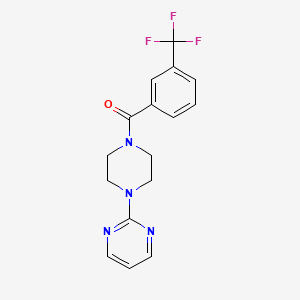
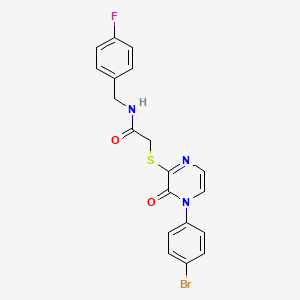
![3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2857693.png)